1,2,3,4,6,7,8,9-Octachlorodibenzofuran

Description

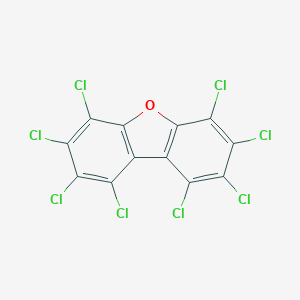

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIROFAGUQOFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052062 | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-02-0 | |

| Record name | Octachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1,2,3,4,6,7,8,9-octachlorodibenzofuran

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF)

Abstract

This compound (OCDF) is the most chlorinated congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] These compounds are not produced commercially but are formed as unintentional byproducts in industrial processes involving chlorine, such as waste incineration and chemical manufacturing.[2][3] An understanding of the fundamental physicochemical properties of OCDF is paramount for predicting its environmental fate, transport, bioaccumulation, and ultimate toxicological impact. This technical guide provides a comprehensive analysis of these core properties, synthesizes available experimental and computed data, and explains the causal relationships between these parameters and the compound's behavior in environmental and biological systems. It is intended for researchers, environmental scientists, and professionals in drug development and toxicology who require a detailed understanding of this highly persistent molecule.

Molecular Identity and Structure

Accurate identification is the foundation of any chemical analysis. OCDF is a highly stable aromatic ether with chlorine atoms substituting all available carbon positions except for the two that bridge the furan and benzene rings.

Core Physicochemical Properties

The environmental behavior of OCDF is dictated by a unique combination of physical and chemical properties. The high degree of chlorination results in a molecule with exceptionally low volatility, minimal aqueous solubility, and extreme lipophilicity. Many of these properties are challenging to measure experimentally due to these extremes, leading to a reliance on both measured and computationally predicted values.

Table 1: Summary of Physicochemical Properties for OCDF

| Property | Value | Type | Source(s) |

|---|---|---|---|

| Physical State | Colorless Solid | Experimental | [1] |

| Melting Point | 258 °C (532.4 °F) | Experimental | [6] |

| Boiling Point | Not Experimentally Determined¹ | N/A | [7] |

| Vapor Pressure | Not Experimentally Determined² | N/A | [1][7] |

| Water Solubility | Extremely Low³ | Qualitative | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 8.5 | Computed (XLogP3) | [4] |

| 13 - 14 | Experimental (HPLC) | [8] |

| Henry's Law Constant (H) | Not Experimentally Determined⁴ | N/A |[1] |

¹Due to the high melting point and thermal stability, the boiling point is difficult to measure and is often predicted using correlation methods.[7] ²Vapor pressure for highly chlorinated congeners is exceptionally low and decreases with an increasing number of chlorine atoms, making experimental determination difficult.[1] ³Quantitative water solubility is difficult to measure due to the compound's extreme hydrophobicity.[1] ⁴Henry's Law Constant, which describes the partitioning between air and water, is challenging to determine for compounds with very low vapor pressure and water solubility.[1]

Thermal Properties: Melting Point, Boiling Point, and Vapor Pressure

The high molecular weight and symmetrical, planar structure imparted by full chlorination give OCDF a very high melting point of 258 °C.[6] This thermal stability means the compound can persist at high temperatures, such as those found in industrial combustion processes where it is formed.

An experimental boiling point is not well-documented in the literature. This is a common challenge for large, non-volatile molecules that may decompose before boiling, even under vacuum. Similarly, the vapor pressure of OCDF is exceptionally low. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that for the CDF class, vapor pressures decrease as the degree of chlorination increases.[1] This low volatility is a critical factor in its environmental transport; it signifies that OCDF will not readily partition into the atmosphere from soil or water and will instead be primarily associated with particulate matter.

Solubility Profile

OCDF is characterized by its extreme hydrophobicity (aversion to water) and lipophilicity (affinity for lipids and non-polar solvents). Its aqueous solubility is so low that it is often described qualitatively as being practically insoluble.[1] Conversely, it is soluble in non-polar organic solvents like toluene.[2] This dual characteristic is a primary driver of its environmental behavior. In aquatic systems, OCDF will rapidly partition out of the water column and adsorb strongly to organic matter in sediment. In biological systems, this property facilitates its accumulation in fatty tissues.

Partitioning Behavior: Log Kₒw and Henry's Law Constant

The octanol-water partition coefficient (Kₒw) is the most critical parameter for predicting the bioaccumulation potential of a substance.[9] It is the ratio of a chemical's concentration in octanol (a surrogate for fat) to its concentration in water at equilibrium. It is typically expressed as its logarithm, Log Kₒw.

For OCDF, a computed Log Kₒw value is 8.5, which already indicates an exceptionally high tendency to partition into fatty environments.[4] However, an experimental determination using reversed-phase HPLC suggests a Log Kₒw in the range of 13 to 14.[8] This is among the highest values ever reported for an environmental contaminant and provides a clear explanation for the extreme bioaccumulation observed for this compound. A high Log Kₒw value is directly linked to a substance's ability to concentrate in the lipid-rich tissues of organisms, leading to biomagnification up the food chain.[9]

The Henry's Law Constant (H) describes the equilibrium partitioning of a chemical between air and water. A precise experimental value for OCDF is not available, which is common for substances with both very low vapor pressure and negligible water solubility.[1] However, based on the known properties of other PCDFs, it can be inferred that OCDF has a low H value, indicating it will preferentially remain in water or soil rather than volatilizing into the air.

The Nexus of Properties and Environmental Fate

The physicochemical properties of OCDF are not independent variables; they work in concert to define its environmental lifecycle. The diagram below illustrates the causal relationships between these core properties and the resultant environmental behavior.

This interplay results in a molecule that, once released, remains locked in soil and sediment, resists degradation, and efficiently moves into and up the food chain, posing a long-term risk to ecosystems and human health.

Reference Methodology: Identity and Purity Confirmation by HRGC-HRMS

The accurate determination of any physicochemical property is contingent upon the purity and unequivocal identification of the analyte. For dioxins and furans, the gold-standard analytical technique is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). This method provides the necessary selectivity and sensitivity to distinguish OCDF from other congeners and matrix interferences.

Step-by-Step Protocol Overview

-

Sample Extraction: The sample matrix (e.g., soil, tissue, chemical product) is extracted using an organic solvent (e.g., toluene or hexane) to solubilize the OCDF. Isotope-labeled internal standards (e.g., ¹³C₁₂-OCDF) are added before extraction for accurate quantification via isotope dilution.

-

Multi-Column Cleanup: The raw extract is passed through a series of chromatographic columns (e.g., silica, alumina, carbon) to remove interfering compounds like lipids, PCBs, and other chlorinated aromatics. This step is critical for isolating the PCDF fraction.

-

Concentration: The purified extract is carefully concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen.

-

HRGC Separation: The concentrated extract is injected into a high-resolution gas chromatograph, typically equipped with a long capillary column (e.g., 50-60m DB-5). The temperature-programmed separation resolves different PCDF congeners based on their boiling points and column interactions.

-

HRMS Detection and Quantification: As compounds elute from the GC, they enter a high-resolution mass spectrometer. The instrument is set to monitor specific, exact masses corresponding to OCDF and its labeled internal standard (Selected Ion Monitoring - SIM). Identification is confirmed by the simultaneous detection of two characteristic ions in the correct isotopic abundance ratio and at the precise retention time.

Conclusion

The physicochemical profile of this compound is defined by extremes: high thermal stability, exceptionally low volatility and water solubility, and a Log Kₒw value that places it among the most lipophilic and bioaccumulative substances known. These properties are causally linked to its environmental persistence and its tendency to magnify in food webs. While the experimental determination of some parameters remains challenging, the available data provides a clear and consistent picture of a molecule designed to endure in the environment. For scientists working in environmental monitoring, toxicology, and risk assessment, a thorough understanding of this property profile is not merely academic but essential for predicting and mitigating the long-term impacts of this potent pollutant.

References

-

Sarna, L. P., Hodge, P. E., & Webster, G. R. B. (1984). Octanol-water partition coefficients of chlorinated dioxins and dibenzofurans by reversed-phase HPLC using several C/sub 18/ columns. Chemosphere, 13(9), 975-983.

-

National Institute of Standards and Technology (NIST). (n.d.). Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Sander, R. (2023). Henry's Law Constants. Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Octachlorodibenzofuran. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved January 14, 2026, from [Link]

-

Sander, R. (2023). Henry's Law Constants for Polychlorinated dibenzofuranes (PCDFs). Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Sander, R. (2023). Henry's Law Constants for Polychlorinated dibenzofuranes (PCDFs). Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorinated Dibenzofurans (CDFs). U.S. Department of Health and Human Services. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2011). This compound. Retrieved January 14, 2026, from [Link]

-

University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved January 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Octachlorodibenzofuran. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography of Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Dibenzofuran, 1,3,4,8,9-pentachloro. Retrieved January 14, 2026, from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. accustandard.com [accustandard.com]

- 7. Dibenzofuran, octachloro- [webbook.nist.gov]

- 8. Octanol-water partition coefficients of chlorinated dioxins and dibenzofurans by reversed-phase HPLC using several C/sub 18/ columns (Journal Article) | ETDEWEB [osti.gov]

- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF)

CAS Number: 39001-02-0

Introduction

1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) is a fully chlorinated congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent and toxic environmental pollutants.[1] As with other dioxin-like compounds, OCDF is not produced commercially but is an unintentional byproduct of various industrial processes, including waste incineration, chemical manufacturing, and chlorine bleaching of pulp and paper.[2][3] Its presence in environmental matrices such as soil, sediment, and biota, as well as in human tissues, is a significant concern due to its potential for bioaccumulation and toxicity.[2][4] This guide provides a comprehensive technical overview of the physicochemical properties, toxicological profile, environmental fate, and analytical methodologies for OCDF, intended for researchers, toxicologists, and environmental scientists.

Physicochemical Properties

The physicochemical properties of OCDF govern its environmental distribution, bioavailability, and persistence. As a highly chlorinated aromatic compound, it exhibits very low water solubility and a high affinity for organic matter.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂Cl₈O | [2][5] |

| Molecular Weight | 443.75 g/mol | [5] |

| Appearance | Solid | [2] |

| Melting Point | 258 °C | [6] |

| Boiling Point | Data not readily available | [6] |

| Flash Point | 272 °C | [6] |

| Water Solubility | Extremely low (estimated) | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.5 (estimated) | [8] |

| Vapor Pressure | Very low (data not readily available) | [8] |

| Solubility | Slightly soluble in toluene | [2] |

Note: Experimental values for some properties like water solubility and vapor pressure are difficult to determine due to the compound's extreme hydrophobicity and are often estimated.

Toxicology and Mechanism of Action

The toxicity of OCDF, like other PCDFs, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][9]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of OCDF to the AhR initiates a cascade of molecular events leading to altered gene expression and subsequent toxic effects.

-

Ligand Binding: OCDF enters the cell and binds to the cytosolic AhR, which is complexed with heat shock proteins (e.g., Hsp90) and other co-chaperones.[9]

-

Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[2][9]

The induction of these enzymes is a hallmark of exposure to dioxin-like compounds and can lead to metabolic disturbances and the generation of reactive oxygen species, contributing to cellular damage.

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: OCDF activates the AhR pathway, leading to gene transcription.

Toxic Equivalency Factor (TEF)

To assess the risk of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) is used. Each congener is assigned a TEF value relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.0. OCDF is considered one of the least toxic 2,3,7,8-substituted PCDFs.

| Compound | TEF (WHO 2005) |

| This compound (OCDF) | 0.0003 |

This low TEF indicates that OCDF is significantly less potent than TCDD in eliciting AhR-mediated toxic effects.

Health Effects

OCDF is classified as highly toxic. The primary routes of exposure are ingestion, dermal contact, and inhalation.

-

Acute Toxicity: It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[8]

-

Systemic Effects: Studies on related PCDFs show a range of toxic effects including wasting syndrome, liver damage, thymic atrophy, and adverse reproductive and developmental outcomes.[10] OCDF has been shown to induce ethoxyresorufin-O-deethylase (EROD) activity, a marker of CYP1A1 activation, in mouse liver microsomes.[2]

-

Carcinogenicity: The cancer potency of OCDF has been evaluated, and it is considered a potential carcinogen.[11]

Environmental Fate and Transport

The properties of OCDF lead to its persistence and bioaccumulation in the environment.

-

Persistence: OCDF is highly resistant to biodegradation. Its half-life in soil is estimated to be around 20 years.

-

Bioaccumulation: With a high log Kow, OCDF has a strong tendency to partition into fatty tissues of organisms.[4] It has been detected in various species, including freshwater fish.[2] However, some studies suggest a lack of significant biomagnification up the food chain.[4]

-

Transport: Due to its low volatility, long-range atmospheric transport is less significant compared to less chlorinated congeners. Its primary mode of transport is through the movement of contaminated soils, sediments, and dust particles.

Logical Relationship Diagram: OCDF Properties and Environmental Impact

Caption: Physicochemical properties of OCDF drive its environmental behavior and toxicological impact.

Analytical Methodology: EPA Method 8290A

The detection and quantification of OCDF in environmental samples require highly sensitive and specific analytical methods due to its typically low concentrations. The gold standard is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. EPA Method 8290A.[12][13]

Experimental Protocol Overview: EPA Method 8290A for Solid Samples (e.g., Soil, Sediment)

This protocol outlines the key steps for the analysis of OCDF in a solid matrix.

1. Sample Preparation and Fortification:

-

Homogenize the sample thoroughly.

-

Spike a known amount of the sample (e.g., 10 grams) with a solution containing isotopically labeled internal standards, including a ¹³C₁₂-labeled OCDF standard. This is crucial for accurate quantification via isotope dilution.[14]

2. Extraction:

-

Utilize an appropriate extraction technique to remove the analytes from the sample matrix. Soxhlet extraction with a suitable solvent like toluene is common.[15]

-

The extraction process is lengthy, often running for 16-24 hours to ensure complete recovery of the highly sorbed analytes.

3. Extract Cleanup:

-

The raw extract contains numerous interfering compounds that must be removed. This is the most complex part of the analysis.

-

Acid-Base Washing: The extract is washed with concentrated sulfuric acid and then with a basic solution to remove acidic and basic interferences.[14]

-

Column Chromatography: The extract is passed through a multi-layered silica gel column, often containing different modifications (e.g., acidic, basic, neutral), followed by an alumina column. These steps remove non-polar and moderately polar interferences.[14]

-

Carbon Chromatography: A final cleanup step using a carbon-based column is employed to separate PCDFs from other planar compounds like PCBs.[14]

4. Concentration:

-

The purified extract is carefully concentrated to a small final volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

Just before final concentration, a recovery (or syringe) standard is added to assess the recovery of the internal standards through the analytical process.[12]

5. Instrumental Analysis (HRGC/HRMS):

-

Inject an aliquot of the final extract into the HRGC/HRMS system.

-

Gas Chromatography: A long capillary column (e.g., 60m DB-5) is used to separate the different PCDF congeners based on their boiling points and polarity.

-

Mass Spectrometry: The HRMS is operated in Selected Ion Monitoring (SIM) mode at a resolving power of at least 10,000. This allows for the specific detection of the exact masses of the molecular ions of native and labeled OCDF, distinguishing them from isobaric interferences.[13]

6. Data Analysis and Quantification:

-

Identify OCDF based on its retention time relative to the internal standard and the correct isotopic ratio of its molecular ions.

-

Quantify the concentration of native OCDF by comparing its response to the known concentration of the corresponding ¹³C₁₂-labeled internal standard.

Workflow Diagram for OCDF Analysis via EPA Method 8290A

Sources

- 1. This compound [a-2-s.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Bioaccumulation and lack of toxicity of octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (OCDD) to early-life stages of zebra fish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound | 39001-02-0 [chemicalbook.com]

- 8. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability of Sorbed 3-Chlorodibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - OEHHA [oehha.ca.gov]

- 12. epa.gov [epa.gov]

- 13. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 14. NEMI Method Summary - 8290A [nemi.gov]

- 15. well-labs.com [well-labs.com]

An In-Depth Technical Guide on the Formation of Octachlorodibenzofuran (OCDF) from Industrial Processes

Introduction: The Persistent Threat of Octachlorodibenzofuran

Octachlorodibenzofuran (OCDF) is a fully chlorinated dibenzofuran and a member of the polychlorinated dibenzofurans (PCDFs) family of compounds.[1] These compounds are not intentionally produced but are unwelcome byproducts of various industrial and thermal processes.[1][2] OCDF, along with other PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs), is classified as a persistent organic pollutant (POP) due to its resistance to environmental degradation, its ability to bioaccumulate in food chains, and its significant toxicity.[2][3] Exposure to OCDF and related compounds has been linked to a range of adverse health effects in humans and wildlife, including carcinogenicity, reproductive and developmental problems, and immune system damage.[2][4] This guide provides a comprehensive technical overview of the formation of OCDF in industrial settings, intended for researchers, scientists, and professionals involved in drug development and environmental science.

Core Formation Pathways of OCDF in Industrial Processes

The formation of OCDF in industrial processes is a complex interplay of precursor availability, temperature, and the presence of catalysts. Two primary pathways are recognized for the formation of PCDD/Fs, including OCDF: de novo synthesis and precursor-mediated synthesis.

De Novo Synthesis: Building from Scratch

De novo synthesis is a significant pathway for PCDF formation, particularly in processes like waste incineration.[5][6] This pathway involves the formation of PCDFs from elemental carbon, a chlorine source, and oxygen in the presence of a metal catalyst, typically copper. The term "de novo" signifies that the complex furan structure is assembled from simpler molecular fragments on the surface of fly ash particles.

The process generally occurs at temperatures between 200°C and 500°C.[5] A key indicator of the dominance of the de novo pathway is a PCDF to PCDD ratio greater than one.[6] The mechanism involves the oxidation of carbonaceous structures on fly ash, followed by chlorination and the catalytic coupling of chlorinated precursors to form the dibenzofuran backbone. Subsequent chlorination leads to the formation of various PCDF congeners, including the fully chlorinated OCDF.

Diagram: The De Novo Synthesis Pathway for OCDF

Caption: The formation of OCDF from chlorinated aromatic precursors.

Key Industrial Sources and Influencing Factors

Several industrial processes are significant sources of OCDF emissions. Understanding the conditions within these processes is crucial for developing effective mitigation strategies.

| Industrial Source | Key Process Characteristics | Dominant Formation Pathway |

| Municipal and Industrial Waste Incineration | Combustion of heterogeneous waste streams containing carbon, chlorine, and metals. | Primarily de novo synthesis, especially in post-combustion zones. [5] |

| Secondary Metal Smelting (e.g., Copper, Zinc) | High-temperature processes with chlorinated materials in the feed. | Both de novo and precursor-mediated pathways. [7][8] |

| Cement Kilns | High-temperature combustion of fuels and raw materials, some of which may be chlorinated. | Can involve both pathways depending on the fuel and raw material composition. |

| Pulp and Paper Manufacturing | Historically, the use of chlorine bleaching processes. | Precursor-mediated from chlorinated phenolic compounds in the pulp. [9] |

| Chemical Manufacturing | Production of chlorinated chemicals like pesticides and herbicides. | Precursor-mediated synthesis from chlorinated intermediates and byproducts. [10] |

Thermodynamic and Kinetic Considerations:

The formation of OCDF is governed by both thermodynamic and kinetic factors. [11][12][13][14][15]

-

Thermodynamics dictates the stability of the final products. While OCDF is a stable molecule, its formation may not always be the most thermodynamically favored outcome compared to other chlorinated compounds.

-

Kinetics determines the rate at which OCDF is formed. The presence of catalysts significantly lowers the activation energy for the formation reactions, making the kinetic pathway to OCDF more favorable under certain conditions. [13] The Catalytic Role of Metals:

Metal species, particularly copper, play a critical catalytic role in the formation of PCDD/Fs. [16]Copper chloride (CuCl₂) is a highly effective catalyst for de novo synthesis. [16]Other metals and their oxides, such as iron, zinc, and manganese, can also exhibit catalytic activity. [16][17][18]The catalytic cycle often involves the metal cycling between different oxidation states, facilitating the transfer of chlorine and the coupling of organic radicals on the surface of fly ash.

Experimental Protocols for OCDF Analysis

The accurate quantification of OCDF in industrial samples is essential for regulatory compliance and for understanding its formation mechanisms. The standard analytical method involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

Step-by-Step Methodology for OCDF Quantification in Flue Gas

-

Sampling:

-

Isokinetically collect a representative sample of flue gas using a sampling train (e.g., EPA Method 23).

-

The sampling train typically consists of a probe, a filter to capture particulate matter, and a series of impingers containing a sorbent resin (e.g., XAD-2) to trap gaseous PCDD/Fs.

-

-

Extraction:

-

Combine the filter and the sorbent resin.

-

Perform a Soxhlet extraction with a suitable solvent, such as toluene, for 16-24 hours to extract the PCDD/Fs.

-

-

Cleanup:

-

The raw extract will contain numerous interfering compounds. A multi-step cleanup process is necessary to isolate the PCDD/Fs.

-

This typically involves a series of column chromatography steps using different adsorbents like silica gel, alumina, and carbon.

-

-

Analysis:

-

Concentrate the cleaned extract to a small volume.

-

Inject an aliquot of the final extract into the HRGC/HRMS system.

-

Use a capillary column with a specific stationary phase (e.g., DB-5ms) to separate the different PCDD/F congeners.

-

The HRMS is operated in the selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of OCDF and its isotopically labeled internal standards.

-

-

Quantification:

-

Quantify the concentration of OCDF by comparing the response of the native compound to that of the isotopically labeled internal standard added at the beginning of the analytical process.

-

Diagram: Experimental Workflow for OCDF Analysis

Caption: A flowchart of the analytical procedure for OCDF determination.

Conclusion and Future Perspectives

The formation of octachlorodibenzofuran in industrial processes is a complex phenomenon driven by a confluence of factors including the presence of precursors, specific temperature windows, and the catalytic action of metals. While significant progress has been made in understanding the fundamental mechanisms of de novo and precursor-mediated synthesis, further research is needed to develop more effective control technologies. A deeper understanding of the interplay between thermodynamics and kinetics in different industrial settings will be crucial for designing processes that minimize the formation of OCDF and other toxic byproducts. For professionals in drug development, an awareness of these environmental contaminants is important, as persistent pollutants can have long-term impacts on human health and disease.

References

-

Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide Plant - Aerosol and Air Quality Research. (2019). [Link]

-

Changes in PCDD/PCDF formation Processes During Instationary Phases of Combustor Operation - OSTI. (n.d.). [Link]

-

Formation characteristics of PCDD and PCDF during pyrolysis processes - ResearchGate. (n.d.). [Link]

-

1,2,3,4,6,7,8,9-OCDF (octafuran) - EWG || Human Toxome Project. (n.d.). [Link]

-

Assessment of PCDD/Fs Emission during Industrial-Organic-Solid-Waste Incineration Process in a Fluidized-Bed Incinerator - MDPI. (2023). [Link]

-

Formation of polychlorinated dibenzo- p-dioxins and dibenzofurans from chlorinated soot. (n.d.). [Link]

-

Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem - NIH. (n.d.). [Link]

-

PCDD/F Emission from Pharmaceutical Industries - Aerosol and Air Quality Research. (2019). [Link]

-

Emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans from various industrial sources - OSTI.GOV. (2006). [Link]

-

i>De novo Formation of PCDD/F during Sintering: Effect of Temperature, Granule Size and Oxygen Content - ResearchGate. (n.d.). [Link]

-

Emission, partition, and formation pathway of polychlorinated dibenzo-p-dioxins and dibenzofurans during co-disposal of industri. (2022). [Link]

-

Emissions of Polychlorinated Dibenzo- p -Dioxins and Dibenzofurans from Various Industrial Sources - ResearchGate. (n.d.). [Link]

-

1,2,3,4,6,7,8,9-Octachlorodibenzofuran - OEHHA. (n.d.). [Link]

-

Octachlorodibenzo-P-dioxin | C12Cl8O2 | CID 18636 - PubChem. (n.d.). [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs) - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). [Link]

-

Do multinuclear 3d metal catalysts achieve O–O bond formation via radical coupling or via water nucleophilic attack? WNA leads the way in [Co4O4]n+ - PMC - NIH. (n.d.). [Link]

-

Influence of Different Catalytic Metals on the Formation of PCDD/Fs during Co-combustion of Sewage Sludge and Coal - Aerosol and Air Quality Research. (2022). [Link]

-

Understanding the Impact of Defects on Catalytic CO Oxidation of LaFeO3-Supported Rh, Pd, and Pt Single-Atom Catalysts - NIH. (n.d.). [Link]

-

FORM - Dioxin 20XX International Symposium. (n.d.). [Link]

-

Bioaccumulation and lack of toxicity of octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (OCDD) to early-life stages of zebra fish (Brachydanio rerio) - PubMed. (n.d.). [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. (n.d.). [Link]

-

(PDF) Thermodynamics and kinetic behaviors of thickness-dependent crystallization in high-k thin films deposited by atomic layer deposition - ResearchGate. (n.d.). [Link]

-

Mechanistic Investigations of Transition Metal-Catalyzed C–C and C–O Bond Formation Reactions - ResearchGate. (n.d.). [Link]

-

EPA's Guide for Industrial Waste Management: Introduction. (n.d.). [Link]

-

Understanding the Impact of Defects on Catalytic CO Oxidation of LaFeO 3 Supported Rh, Pd and Pt Single Atom Catalysts - ResearchGate. (n.d.). [Link]

-

Thermodynamic and kinetic stabilities of CO2 oligomers | Request PDF - ResearchGate. (n.d.). [Link]

-

Aquatic degradation of triclosan and formation of toxic chlorophenols in presence of low concentrations of free chlorine - PubMed. (n.d.). [Link]

-

Kinetic and thermodynamic enolates (video) - Khan Academy. (n.d.). [Link]

-

Thermodynamics vs. kinetics (video) - Khan Academy. (n.d.). [Link]

-

Advancing Industrial Food Byproduct Management: Strategies, Technologies, and Progress in Waste Reduction - MDPI. (n.d.). [Link]

-

Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022). [Link]

-

What Are the Main Industrial Sources of PFAS Pollution Entering the Waste Stream?. (n.d.). [Link]

Sources

- 1. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Octachlorodibenzo-P-dioxin | C12Cl8O2 | CID 18636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aaqr.org [aaqr.org]

- 7. Emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans from various industrial sources (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. aaqr.org [aaqr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Khan Academy [khanacademy.org]

- 14. Khan Academy [khanacademy.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. aaqr.org [aaqr.org]

- 17. Understanding the Impact of Defects on Catalytic CO Oxidation of LaFeO3-Supported Rh, Pd, and Pt Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foreword: Understanding the Ubiquity of a Persistent Contaminant

An In-depth Technical Guide to the Environmental Sources of Octachlorodibenzofuran (OCDF)

Octachlorodibenzofuran (OCDF) is the most heavily chlorinated congener of the polychlorinated dibenzofurans (PCDFs), a class of compounds notorious for their environmental persistence, bioaccumulative potential, and toxicity. While not intentionally produced, OCDF is an unwelcome byproduct of numerous anthropogenic activities, leading to its widespread distribution in nearly every environmental compartment.[1][2] This guide provides a detailed exploration of the origins, formation mechanisms, and environmental behavior of OCDF. By elucidating the causal links between industrial processes, thermal events, and environmental contamination, we aim to equip researchers with the foundational knowledge required for effective monitoring, risk assessment, and mitigation strategies.

Chapter 1: The Genesis of OCDF - Formation Mechanisms

The formation of OCDF and its less-chlorinated PCDF counterparts is not a deliberate synthesis but rather the result of specific chemical reactions under particular conditions, primarily involving heat, chlorine, and organic precursors.[3] Two primary mechanisms are responsible for its creation: precursor condensation and de novo synthesis.

The most well-understood pathway involves the condensation of precursor molecules, such as chlorophenols.[4] In high-temperature environments, particularly between 300°C and 800°C, chlorinated phenols can form phenoxy radicals. These highly reactive intermediates can then dimerize to form polychlorinated dihydroxybiphenyls, which subsequently cyclize to yield PCDFs, including OCDF.[4] The degree of chlorination of the final PCDF molecule is dependent on the chlorination pattern of the initial phenol precursors.

Key Mechanistic Steps:

-

Radical Formation: High temperatures promote the formation of chlorophenoxy radicals from chlorophenol precursors.[4]

-

Dimerization: Two chlorophenoxy radicals combine.[4]

-

Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, eliminating water or hydrogen chloride to form the stable furan ring structure.

Figure 1: Simplified pathway for OCDF formation from chlorophenol precursors.

Chapter 2: Primary Environmental Sources of OCDF

OCDF enters the environment from two main categories of sources: thermal and industrial.[3] Thermal sources involve the combustion of materials containing carbon and chlorine, while industrial sources generate OCDF as an unintended contaminant during chemical manufacturing.

Combustion and Thermal Processes

Combustion is a major contributor to the environmental burden of OCDF.[5] The necessary ingredients—carbon-based fuel, a chlorine source, and high temperatures—are present in a wide array of processes.

-

Waste Incineration: Municipal, medical, and hazardous waste incinerators are significant sources of PCDDs and PCDFs.[3][6][7] Incomplete combustion of chlorinated plastics (like PVC), paper, and other organic materials provides the ideal conditions for OCDF formation.[1][6] Flue gases and the resulting fly ash are primary emission vectors.[3][6] While modern incinerators with advanced flue gas cleaning systems have reduced emissions, older or poorly controlled facilities remain a concern.[8]

-

Metallurgical Industries: Various high-temperature processes in the metallurgical sector, such as sintering, smelting, and metal reclamation (e.g., copper recovery from scrap), can release OCDF.[3][9][10] The chlorine can originate from contaminants in the scrap metal, such as plastics and cutting oils.

-

Uncontrolled Combustion: Accidental fires, the open burning of waste, and forest fires (where biomass may be contaminated with chlorinated pesticides) are diffuse and largely unquantified sources of OCDF.[3][11]

Table 1: OCDF in Emissions from Thermal Sources

| Source Category | Emission Matrix | Reported Concentration/Emission Factor |

|---|---|---|

| Medical Waste Incineration | Flue Gas | 9.47 E-08 lb/ton of waste burned[7] |

| Municipal Waste Incineration | Fly Ash / Soil | Found in soil near incinerators[11] |

| Metallurgical Processes | Flue Gas | Identified as a significant emission source[3][9] |

| Open Burn Sites | Environmental Media | Contamination detected at open burn sites[11] |

Industrial Processes and Chemical Contamination

OCDF is a well-documented impurity in the production of certain chlorinated organic chemicals.

-

Pentachlorophenol (PCP) Production: Historically, the most significant industrial source of OCDF was its formation as a byproduct during the synthesis of pentachlorophenol (PCP), a widely used wood preservative and biocide.[12][13][14] Technical-grade PCP could contain substantial amounts of various PCDDs and PCDFs, with OCDF being a prominent congener.[12][15][16] Although the use of PCP is now heavily restricted in many countries, legacy contamination from production sites and PCP-treated wood continues to be a long-term environmental source.[14]

-

Other Chlorinated Chemicals: OCDF can also be found as a trace contaminant in other organochloride products, such as certain pesticides and herbicides, and in waste streams from chlorine-bleached pulp and paper mills.[11][17]

Table 2: OCDF as a Contaminant in Technical Grade Pentachlorophenol (PCP)

| PCP Sample Source / Date | OCDF Concentration (ppm or mg/kg) | Reference |

|---|---|---|

| Commercial PCP/PCP-Na (Switzerland, 1973) | < 0.1 – 300 ppm | Buser & Bosshardt, 1976[12] |

| Commercial PCP | up to 260 ppm | WHO, 1987[16] |

Chapter 3: Environmental Fate and Transport

Once released, OCDF is extremely persistent in the environment due to its stable chemical structure and resistance to degradation.[14][17] Its movement and distribution are governed by its physicochemical properties, particularly its high lipophilicity (love for fats) and low water solubility.

-

Partitioning and Transport: OCDF has a very high octanol-water partition coefficient (Kow), meaning it strongly adsorbs to organic matter in soil, sediments, and airborne particulate matter.[3][18] This strong adsorption limits its mobility in water but facilitates long-range atmospheric transport when bound to fine particles.[18] Atmospheric deposition (both wet and dry) is a primary mechanism for contaminating terrestrial and aquatic ecosystems far from the original source.[18]

-

Bioaccumulation: Due to its high lipophilicity, OCDF readily accumulates in the fatty tissues of living organisms.[19][20] This leads to biomagnification, where its concentration increases at successively higher levels of the food chain.[21] Consequently, top predators, including humans, can accumulate significant body burdens of OCDF through their diet.[11] It has been detected in freshwater fish and in human blood samples.[11]

Figure 2: Environmental fate and transport pathways of OCDF.

Chapter 4: Analytical Methodologies for Environmental Matrices

The accurate quantification of OCDF in complex environmental samples requires sophisticated analytical techniques capable of detecting ultra-trace concentrations (parts-per-trillion or lower). The standard approach involves solvent extraction, extensive sample cleanup to remove interferences, and analysis by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[22]

Protocol: OCDF Analysis in Soil/Sediment (Generalized)

This protocol outlines the essential steps for determining OCDF concentrations in a solid environmental matrix. Causality Note: Each step is critical for isolating the target analyte from a complex matrix and achieving the low detection limits required.

-

Sample Preparation & Spiking:

-

Homogenize the soil/sediment sample (e.g., by grinding or sieving) to ensure uniformity.

-

Weigh a representative subsample (typically 10-20g).

-

Crucial Step: Spike the sample with a known amount of an isotopically labeled OCDF standard (e.g., ¹³C₁₂-OCDF). This internal standard is essential for accurately quantifying the native OCDF by correcting for losses during the extraction and cleanup process.

-

-

Extraction:

-

Employ an exhaustive extraction technique to move the OCDF from the solid matrix into a solvent.

-

Method: Soxhlet extraction with a non-polar solvent like toluene for 16-24 hours is a common and robust method.[18] This ensures complete removal of the strongly adsorbed OCDF.

-

-

Sample Cleanup (Multi-step):

-

The raw extract contains many co-extracted compounds (lipids, hydrocarbons, etc.) that would interfere with the final analysis. A multi-column cleanup is required.

-

Acid/Base Silica Gel Chromatography: The extract is passed through a multi-layered silica gel column (containing layers of acidic, basic, and neutral silica) to remove polar and acidic interferences.

-

Alumina Chromatography: A subsequent column containing activated alumina is used to separate OCDF from other compounds like PCBs.

-

Carbon Column Chromatography: A final column containing activated carbon is the most critical step for separating PCDFs (which are planar molecules) from non-planar interferences. The PCDFs are strongly adsorbed and are selectively eluted with a reverse flow of toluene.

-

-

Concentration & Solvent Exchange:

-

The cleaned extract is carefully concentrated to a small final volume (e.g., 20 µL) using a gentle stream of nitrogen.

-

The solvent is exchanged to a high-purity, non-polar solvent like nonane, which is suitable for GC injection.

-

-

Instrumental Analysis:

-

Technique: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

-

Justification: HRGC provides the necessary chromatographic separation of different PCDF congeners. HRMS is required to achieve the extremely low detection limits and to differentiate OCDF from other molecules with the same nominal mass.

-

The instrument is operated in Selected Ion Monitoring (SIM) mode, monitoring for the specific mass-to-charge ratios of both the native OCDF and the labeled internal standard.

-

-

Quantification:

-

The concentration of native OCDF is calculated by comparing the peak area of the native analyte to the peak area of the labeled internal standard, using a relative response factor determined from a calibration curve.

-

Figure 3: General experimental workflow for the analysis of OCDF in soil.

Conclusion

Octachlorodibenzofuran is a persistent and ubiquitous environmental contaminant originating primarily from high-temperature combustion processes and as an impurity in chlorinated industrial chemicals like pentachlorophenol. Its chemical stability and lipophilicity drive its persistence, long-range transport, and bioaccumulation in global ecosystems. Understanding these sources and pathways is the first critical step for researchers in developing effective strategies to monitor its presence, assess its risk to environmental and human health, and ultimately control its release into the environment. Continued vigilance, particularly in regulating emissions from incineration and managing legacy industrial contamination, is paramount.

References

-

Govers, H. A., van der Kolk, J., de Voogt, P., Luttik, R., & van Leeuwen, K. (1994). Bioaccumulation and lack of toxicity of octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (OCDD) to early-life stages of zebra fish (Brachydanio rerio). Environmental Toxicology and Chemistry, 13(7), 1141-1151. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 1,2,3,4,6,7,8,9-Octachlorodibenzofuran. OEHHA. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Data - Pentachlorophenol and Some Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved January 14, 2026, from [Link]

-

ECETOC. (1992). Exposure of man to dioxins: a perspective on industrial waste incineration. Technical Report No. 49. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

U.S. Environmental Protection Agency. (1978). Report of the Ad Hoc Study Group on Pentachlorophenol Contaminants. Science Advisory Board. [Link]

-

Wang, L., et al. (2023). Degradation of PCDD/Fs from incineration of waste at low temperatures for resource utilization of fly ash. Scientific Reports, 13(1), 1-12. [Link]

-

U.S. Environmental Protection Agency. (n.d.). AP 42, Fifth Edition, Volume I, Chapter 2: Solid Waste Disposal, Section 2.3 Medical Waste Incineration. Retrieved January 14, 2026, from [Link]

-

Rappe, C., & Buser, H. R. (1989). Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. Chemosphere, 18(1-6), 11-16. [Link]

-

Addink, R., & Olie, K. (1995). Mechanisms of formation and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans in combustion processes. Environmental Engineering Science, 12(3), 153-167. [Link]

-

U.S. Army Corps of Engineers. (n.d.). Bioaccumulation Testing and Interpretation for the U.S. Army Corps of Engineers, Dredged Material Management Program. BSAF Database. Retrieved January 14, 2026, from [Link]

-

Fontanals, N., & Marce, R. M. (Eds.). (2022). Analytical Methods for Environmental Contaminants of Emerging Concern. John Wiley & Sons. [Link]

-

Fontanals, N., & Marce, R. M. (Eds.). (2022). Analytical Methods for Environmental Contaminants of Emerging Concern. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information. (n.d.). Octachlorodibenzofuran. PubChem Compound Summary for CID 38200. Retrieved January 14, 2026, from [Link]

-

Grochowalski, A., Łechtańska, P., Wielgosiński, G., & Ćwiąkalski, W. (2017). Dioxin emission from some metallurgical processes. International Journal of Environment and Pollution, 61(1-2), 45-56. [Link]

-

McLachlan, M. S. (n.d.). Plant Uptake of Persistent Organic Pollutants from the Atmosphere. Dioxin 20XX International Symposium. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Pentachlorophenol. U.S. Department of Health and Human Services. [Link]

-

Fontanals, N., & Marce, R. M. (Eds.). (2022). Analytical Methods for Environmental Contaminants of Emerging Concern. John Wiley & Sons. [Link]

-

Addink, R., & Olie, K. (1995). Thermal Combustion of Octachlorodibenzofuran to Form Lower PCDFs. Environmental Science & Technology, 29(6), 1586-1590. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Registry Services: Dibenzofuran, octachloro-. Retrieved January 14, 2026, from [Link]

-

Anderson, J. C., et al. (2019). Selective quantification of nanoplastics in environmental matrices by asymmetric flow field-flow fractionation-total organic carbon detection. Environmental Science: Nano, 6(8), 2375-2384. [Link]

-

CAS. (n.d.). Octachlorodibenzofuran. CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). U.S. Department of Health and Human Services. [Link]

-

Richardson, S. D., & Ternes, T. A. (2018). Analytical methods for determining environmental contaminants of concern in water and wastewater. Analytical Chemistry, 90(1), 398-426. [Link]

-

National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: Pentachlorophenol and By-products of Its Synthesis. U.S. Department of Health and Human Services. [Link]

-

National Center for Biotechnology Information. (1991). Pentachlorophenol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. [Link]

-

Interstate Technology & Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. PFAS-1. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Element 2: Environmental Fate and Transport. Public Health Assessment Guidance Manual. Retrieved January 14, 2026, from [Link]

-

Jäger, J., & Wilken, M. (2000). Long-Term Monitoring of Dioxin Emissions of a Hazardous Waste Incinerator during Lowered Incineration Temperature. Organohalogen Compounds, 46, 15-18. [Link]

-

Intergovernmental Panel on Climate Change (IPCC). (1996). Good Practice Guidance and Uncertainty Management in National Greenhouse Gas Inventories: Emissions from Waste Incineration. [Link]

-

Taylor & Francis. (n.d.). Bioaccumulation – Knowledge and References. Retrieved January 14, 2026, from [Link]

-

Chen, C. Y., et al. (2016). Bioaccumulation of mercury and polychlorinated dibenzo-p-dioxins and dibenzofurans in salty water organisms. Environmental Pollution, 213, 619-627. [Link]

-

Pachepsky, Y., et al. (2021). Fate and transport in environmental quality. Journal of Environmental Quality, 50(5), 985-993. [Link]

-

International Agency for Research on Cancer (IARC). (2010). Household Use of Solid Fuels and High-temperature Frying. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 95. [Link]

-

U.S. Environmental Protection Agency. (1997). Locating and Estimating Air Emissions from Sources of Dioxins and Furans. EPA-454/R-97-003. [Link]

-

U.S. Environmental Protection Agency. (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]

Sources

- 1. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. Degradation of PCDD/Fs from incineration of waste at low temperatures for resource utilization of fly ash - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. jm-consult.net [jm-consult.net]

- 9. researchgate.net [researchgate.net]

- 10. 2.3.1 An introduction to metallurgical processes - TU Delft OCW [ocw.tudelft.nl]

- 11. caymanchem.com [caymanchem.com]

- 12. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Pentachlorophenol - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. isotope.com [isotope.com]

- 18. dioxin20xx.org [dioxin20xx.org]

- 19. Bioaccumulation and lack of toxicity of octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (OCDD) to early-life stages of zebra fish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Bioaccumulation of mercury and polychlorinated dibenzo-p-dioxins and dibenzofurans in salty water organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Octachlorodibenzofuran (OCDF) Congener Profile in Pentachlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorophenol (PCP), a broad-spectrum biocide, has been used extensively for wood preservation and other industrial applications.[1][2] However, the manufacturing process of technical-grade PCP inadvertently generates a complex mixture of hazardous byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1][2][3] Among these, octachlorodibenzofuran (OCDF) is a significant congener. This guide provides a comprehensive technical overview of the OCDF congener profile in PCP, detailing its formation during the manufacturing process, the typical distribution of its congeners, and the state-of-the-art analytical methodologies for its isomer-specific determination. Understanding this profile is critical for risk assessment, environmental monitoring, and the development of safer alternatives.

Introduction: The Legacy of Pentachlorophenol and its Contaminants

First produced in the 1930s, pentachlorophenol is an organochlorine compound that has been widely marketed for its pesticide and disinfectant properties.[4] Technical-grade PCP, the most commonly used form, is not a pure substance; it typically contains 85-90% pentachlorophenol, with the remainder comprised of impurities such as tetrachlorophenol, trichlorophenol, and, most notably, PCDDs and PCDFs.[5] These contaminants are not intentionally added but are formed as byproducts during the chemical synthesis of PCP.[3]

The presence of these "dioxin-like" compounds, including OCDF, is of significant concern due to their toxicity, persistence in the environment, and potential for bioaccumulation.[6] The complex mixture of PCP and its byproducts is reasonably anticipated to be a human carcinogen.[3][7] Consequently, regulatory bodies worldwide have restricted the use of PCP and established limits for its contaminants.[4][8][9][10] A thorough understanding of the OCDF congener profile in PCP is therefore essential for assessing the environmental and health impacts of historical and ongoing PCP use.

Formation of Octachlorodibenzofuran during Pentachlorophenol Synthesis

The formation of OCDF and other PCDFs is intrinsically linked to the manufacturing process of PCP. The two primary methods for PCP production are the direct chlorination of phenol and the alkaline hydrolysis of hexachlorobenzene (HCB).[1]

-

Direct Chlorination of Phenol: This process involves the reaction of phenol with chlorine gas at high temperatures and pressures in the presence of a catalyst. Under these conditions, precursor molecules, such as chlorinated phenols, can undergo condensation reactions to form PCDFs. The formation of OCDF, the most chlorinated dibenzofuran congener, is a result of the extensive chlorination that occurs during the synthesis of pentachlorophenol.

-

Alkaline Hydrolysis of Hexachlorobenzene: While less common in the United States, this method also leads to the formation of PCDF contaminants.[3]

The elevated temperatures used during production contribute to side reactions that generate these contaminants.[11] Specifically, the dimerization of two pentachlorophenol molecules can lead to the formation of octachlorodibenzo-p-dioxin (OCDD), while other reactions involving chlorinated phenols can result in the formation of OCDF and other PCDF congeners.[1][2]

Sources

- 1. Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 5. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pentachlorophenol, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzo furans in surface soil surrounding pentachlorophenol-treated utility poles on the Kenai National Wildlife Refuge, Alaska USA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Table 7-1, Regulations and Guidelines Applicable to Pentachlorophenol - Toxicological Profile for Pentachlorophenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. EU Sets Limit for PCP Under Regulation on Persistent Organic Pollutants | SGS [sgs.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

1,2,3,4,6,7,8,9-Octachlorodibenzofuran molecular structure and IUPAC name

An In-Depth Technical Guide to the Molecular Structure and IUPAC Nomenclature of 1,2,3,4,6,7,8,9-Octachlorodibenzofuran

Introduction: Situating Octachlorodibenzofuran in the PCDF Landscape

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants comprising 135 distinct compounds, known as congeners.[1] These molecules are not produced commercially but are formed as unintentional byproducts in various industrial and combustion processes, such as waste incineration and chemical manufacturing.[1][2] Their environmental persistence, bioaccumulation, and toxicological profiles have made them a subject of intense scientific scrutiny.

Among these congeners, this compound (OCDF) is the most heavily chlorinated member of this family. Its structure is characterized by a dibenzofuran core where all available carbon positions are substituted with chlorine atoms. While PCDFs containing chlorine atoms at the 2,3,7, and 8 positions are noted for their high toxicity, OCDF is considered one of the least toxic among these specific congeners.[3] This guide provides a detailed deconstruction of the OCDF molecular structure and a systematic explanation of its formal IUPAC name, tailored for researchers and scientists in the fields of environmental chemistry, toxicology, and drug development.

Part 1: Elucidation of the Molecular Structure

The foundation of OCDF is the dibenzofuran molecule, a tricyclic aromatic ether. This core structure consists of two benzene rings fused to a central furan ring. The structural integrity and chemical properties of OCDF are dictated by this rigid, planar arrangement and the extensive chlorination.

Core Heterocyclic System: Dibenzofuran The parent molecule, dibenzofuran, has a specific and internationally recognized numbering system for its carbon atoms. This system is crucial for unambiguously identifying the location of substituents. The carbon atoms are numbered sequentially from 1 to 9, starting from the carbon atom adjacent to the oxygen in one of the benzene rings and proceeding around the periphery. The carbon atoms at the fusion points of the rings (bridgehead carbons) are not numbered in this sequence.

Substitution Pattern: The "Octachloro-" Prefix In the case of this compound, eight chlorine atoms are attached to the dibenzofuran backbone. The numerical locants in its name—1, 2, 3, 4, 6, 7, 8, and 9—precisely indicate the carbon atoms to which these chlorine atoms are bonded. This means every carbon atom on the periphery of the molecule is substituted with a chlorine atom.

The molecular formula for OCDF is C₁₂Cl₈O.[1][4][5][6] The molecule is achiral, meaning it is superimposable on its mirror image.[6]

Part 2: Deconstruction of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "this compound" can be broken down into its constituent parts to understand the logic behind its construction.

Methodology for IUPAC Name Derivation:

-

Identify the Parent Hydride: The core structure is a dibenzofuran ring system. This forms the base or "parent" part of the name.

-

Identify and Name the Substituents: The atoms attached to the parent structure are eight chlorine atoms. The prefix for chlorine as a substituent is "chloro-".

-

Indicate the Multiplicity of Substituents: Since there are eight identical chlorine substituents, the Greek numerical prefix "octa-" is used. This combines with the substituent name to give "octachloro-".

-

Assign Locants to Substituents: The position of each of the eight chlorine atoms must be specified. Following the standard numbering of the dibenzofuran ring, the chlorine atoms are located at positions 1, 2, 3, 4, 6, 7, 8, and 9. These numbers, called locants, are listed in ascending order and separated by commas.

-

Assemble the Final Name: The components are assembled in the order: Locants - Multiplicity Prefix + Substituent - Parent Hydride.

This systematic process results in the unambiguous IUPAC name: This compound .[1]

Part 3: Physicochemical and Toxicological Data

For laboratory and research applications, understanding the key identifiers and properties of OCDF is essential. This data is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | OCDF, Perchlorodibenzofuran | [4], [7] |

| CAS Number | 39001-02-0 | [4], [5] |

| Molecular Formula | C₁₂Cl₈O | [1], [4] |

| Molecular Weight | 443.7 g/mol | [1] |

OCDF is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1][7] However, its mechanism of toxicity, which involves binding to the aryl hydrocarbon (Ah) receptor, is significantly less potent than other 2,3,7,8-substituted congeners like 2,3,4,7,8-pentaCDF.[3]

Part 4: Visualization of Molecular Structure

To provide a clear visual reference, the following diagram illustrates the molecular structure of this compound, including the standard IUPAC numbering scheme for the carbon atoms.

Caption: Molecular structure of this compound with IUPAC numbering.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38200, Octachlorodibenzofuran. Available: [Link]

-

Kuiper, R. V., van den Berg, M., Leonards, P. E. G., Schout, P. G., & Lahr, J. (1999). Bioaccumulation and lack of toxicity of octachlorodibenzofuran (OCDF) and octachlorodibenzo-p-dioxin (OCDD) to early-life stages of zebra fish (Brachydanio rerio). Chemosphere, 38(11), 2531–2542. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2022). Toxicological Profile for Chlorodibenzofurans (CDFs). Available: [Link]

-

NIST (2021). Dibenzofuran, octachloro- in NIST Chemistry WebBook. Available: [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA) (2011). This compound. Available: [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Registry Services: Dibenzofuran, octachloro-. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs) - Minimal Risk Levels (MRLs). Available: [Link]

-

Global Substance Registration System (GSRS). OCTACHLORODIBENZOFURAN. Available: [Link]

-

Toxin and Toxin Target Database (T3DB). 1,2,3,4,6,7,9-Heptachlorodibenzofuran. Available: [Link]

-

Biointerface Research in Applied Chemistry (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available: [Link]

-

European Bioinformatics Institute (EMBL-EBI). ChEBI:81515 - this compound. Available: [Link]

Sources

- 1. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Dibenzofuran, octachloro- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Toxicological Profile of 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF)

Abstract

This technical guide provides a comprehensive toxicological profile of 1,2,3,4,6,7,8,9-octachlorodibenzofuran (OCDF), a fully chlorinated dibenzofuran congener. As a member of the polychlorinated dibenzofurans (PCDFs), OCDF is classified as a dioxin-like compound, exerting its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Despite being one of the most persistent and bioaccumulative congeners, OCDF is characterized by its relatively low toxic potency compared to other 2,3,7,8-substituted PCDFs. This guide synthesizes the available scientific literature on the physicochemical properties, toxicokinetics, mechanism of action, and toxicological endpoints of OCDF. Due to a notable scarcity of specific quantitative toxicity data for OCDF, this document critically evaluates existing information and leverages data from more potent, structurally related PCDF congeners to provide a robust and scientifically grounded assessment. Methodologies for key toxicological assays are detailed to provide researchers and drug development professionals with a thorough understanding of the experimental basis for the toxicological evaluation of this class of compounds.

Introduction and Physicochemical Properties

This compound (OCDF) is a persistent organic pollutant (POP) and a member of the polychlorinated dibenzofuran (PCDF) family. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[1] OCDF is a fully chlorinated dibenzofuran, which contributes to its high lipophilicity and resistance to environmental and metabolic degradation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39001-02-0 | [3] |

| Molecular Formula | C₁₂Cl₈O | [3] |

| Molecular Weight | 443.75 g/mol | [3] |

| Physical State | Colorless solid | [2] |

| Water Solubility | Extremely low | [2] |

| Vapor Pressure | Decreases with increased chlorination | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (indicative of high lipophilicity) | [2] |

The high degree of chlorination in OCDF results in a planar molecular structure, a key determinant of its ability to interact with the aryl hydrocarbon receptor (AhR).[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of OCDF is characterized by its high persistence and bioaccumulation potential, driven by its lipophilicity and resistance to metabolic breakdown.

Absorption

Due to its low water solubility, the primary route of exposure for the general population is through the ingestion of contaminated food, particularly those rich in animal fats.[1] While specific absorption rates for OCDF are not well-documented, studies on related highly chlorinated dioxins and furans suggest significant absorption from the gastrointestinal tract.

Distribution

Following absorption, OCDF is distributed to and accumulates in lipid-rich tissues. Studies in monkeys have shown that OCDF selectively accumulates and persists in the liver and adipose tissue.[4] This sequestration in fatty tissues and the liver contributes to its long biological half-life.

Metabolism

OCDF is highly resistant to metabolic degradation due to the extensive chlorination of the dibenzofuran backbone, which sterically hinders enzymatic attack by cytochrome P450 (CYP) enzymes. The lack of adjacent unchlorinated carbon atoms, a prerequisite for metabolic breakdown by CYP enzymes, is a key factor in its persistence in biological systems.

Excretion

Excretion of OCDF is extremely slow. The primary route of elimination for absorbed PCDFs is via biliary excretion into the feces.[1]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of OCDF, like other dioxin-like compounds, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by OCDF.

The binding of OCDF to the AhR initiates a cascade of events, including the translocation of the ligand-receptor complex into the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to dioxin response elements (DREs) in the promoter regions of target genes. This leads to altered transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), cell growth, and differentiation, ultimately resulting in a spectrum of toxicological effects.[3]

Toxicological Endpoints

The toxicity of OCDF is significantly lower than that of less chlorinated, 2,3,7,8-substituted congeners. This is quantified by the Toxic Equivalency Factor (TEF), which relates the toxicity of a dioxin-like compound to that of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD).

Table 2: Toxic Equivalency Factor (TEF) for this compound

| Compound | WHO 2005 TEF |

| 2,3,7,8-TCDD | 1 |

| 1,2,3,4,6,7,8,9-OCDF | 0.0003 |